2-Amino-1-(3,4-difluorophenyl)ethan-1-one hydrochloride is a synthetic organic compound belonging to the class of substituted phenylethylamines. Compounds within this class often demonstrate biological activity and are frequently employed in pharmaceutical research, particularly for their potential applications in cardiovascular and central nervous system therapies. []
Although specific details for synthesizing 2-Amino-1-(3,4-difluorophenyl)ethan-1-one hydrochloride are not provided in the supplied papers, it can be hypothesized that it could be synthesized using methods similar to those described for related compounds. For instance, 3,4,5-trimethoxyphenylpropanolamine and other methoxyl derivatives of phenylpropanolamine are synthesized by first obtaining the appropriate ketone (AR-CO-CH:CH3). The ketone is then converted to the corresponding oximino-ketone (AR-CO-C(NOH)CH3), which is subsequently reduced catalytically to the amino alcohol (AR-CH(OH)CH(NH2)CH3) and isolated as the hydrochloride salt. []
Another paper describes the synthesis of (R)-3-Amino-2,3,4,5-tetrahydro-1H-[1]-2-oxobenzazepin, starting from 3,4-dihydro-2H-naphthalen-1-one. The process involves reaction with hydroxylamine hydrochloride, Beckmann rearrangement using polyphosphoric acid, and iodination with hexamethyldisilazane/iodine to yield 3-iodo-2,3,4,5-tetrahydro-1H-[1]-2-oxobenzazepin. This intermediate then undergoes ammonolysis, resolution with D-pyroglutamic acid, treatment with ammonium hydroxide, and catalytic hydrogenation. []
Structural analysis techniques like X-ray crystallography and NMR spectroscopy could provide detailed information about bond lengths, bond angles, and spatial arrangements of atoms within the molecule. These data are crucial for understanding the compound's chemical reactivity and potential biological activity. [, ]
For example, 5-(3-tert-butylamino-2-hydroxy)propoxy-3,4-dihydrocarbostyril hydrochloride (OPC-1085), a related compound, is a potent β-adrenergic blocking agent. Its mechanism of action involves competitive antagonism of β-adrenoceptors, leading to inhibition of sympathetic stimulation of the heart. []
Another example is Sch 527123, an allosteric antagonist of both CXCR1 and CXCR2 receptors. Its mechanism involves binding to an allosteric site on these receptors, inhibiting chemokine binding and activation, thereby blocking neutrophil chemotaxis and myeloperoxidase release. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: